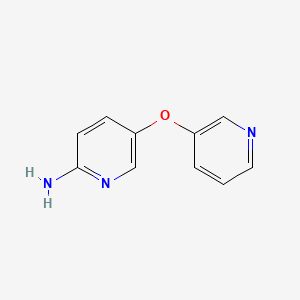

5-(pyridin-3-yloxy)pyridin-2-amine

Description

5-(Pyridin-3-yloxy)pyridin-2-amine is a heteroaromatic compound featuring two pyridine rings connected via an ether linkage. The pyridin-3-yloxy group at position 5 and the amine group at position 2 on the pyridine ring make it a versatile scaffold for medicinal chemistry. Its structure allows for diverse derivatization, enabling interactions with biological targets such as kinases, receptors, and enzymes.

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

5-pyridin-3-yloxypyridin-2-amine |

InChI |

InChI=1S/C10H9N3O/c11-10-4-3-9(7-13-10)14-8-2-1-5-12-6-8/h1-7H,(H2,11,13) |

InChI Key |

XLSZKJMSRGYEJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yloxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a suitable pyridin-3-yloxy precursor. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with 3-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yloxy)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(Pyridin-3-yloxy)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yloxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or other enzymes involved in cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyridin-2-amine derivatives are highly influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Ether vs. Alkoxy Linkages : The pyridin-3-yloxy group in the target compound may offer better metabolic stability compared to the ethoxy group in Crizotinib, which is prone to oxidation .

- Substituent Bulk : Bulky groups like the trifluoromethylpyridyl in Pexidartinib improve target selectivity (e.g., CSF1R inhibition) but reduce blood-brain barrier penetration .

- Heterocyclic Additions : Oxadiazole-containing analogs (e.g., compound 1c) exhibit enhanced anticancer potency due to improved DNA intercalation or kinase binding .

Anticancer Activity:

- Compound 1c (oxadiazole derivative) showed selective cytotoxicity against HOP-92 (non-small cell lung cancer) with a GI₅₀ of 1.2 µM, outperforming cisplatin in selectivity .

- Crizotinib and Pexidartinib target specific kinases (ALK/ROS1 and CSF1R, respectively), demonstrating the importance of substituent-driven target specificity .

Kinase Inhibition:

- The pyridin-2-amine core is critical for chelating kinase active-site metals. Modifications at C5 (e.g., piperazinyl groups) alter binding kinetics. For example, 5-(4-methylpiperazin-1-yl)pyridin-2-amine derivatives show increased affinity for serotonin receptors, suggesting off-target effects .

Physicochemical Properties

| Property | This compound | Crizotinib | Pexidartinib | Compound 1c |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~230 | 450.34 | 529.35 | 317.75 |

| LogP | ~1.8 (predicted) | 4.1 | 3.9 | 2.5 |

| Solubility | Moderate (polar ether linkage) | Low | Low | Moderate |

| Hydrogen Bond Donors | 2 | 3 | 3 | 2 |

- The target compound’s lower molecular weight and LogP suggest better bioavailability compared to FDA-approved analogs like Crizotinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.